Cas no 2138083-12-0 (3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid)

3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid
- 3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid
- EN300-1177880
- 2138083-12-0
-
- Inchi: 1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-6(13)4-5-7(14)8(9)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
- InChI Key: LJSNLFNBCOOVSW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C(=O)O)=C1NC(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 333.00120g/mol
- Monoisotopic Mass: 333.00120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6Ų
- XLogP3: 3.4
3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1177880-0.05g |
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |
2138083-12-0 | 0.05g |
$612.0 | 2023-06-08 | ||
Enamine | EN300-1177880-250mg |
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |
2138083-12-0 | 250mg |
$498.0 | 2023-10-03 | ||
Enamine | EN300-1177880-5000mg |
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |
2138083-12-0 | 5000mg |
$1572.0 | 2023-10-03 | ||
Enamine | EN300-1177880-10000mg |
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |
2138083-12-0 | 10000mg |
$2331.0 | 2023-10-03 | ||
Enamine | EN300-1177880-0.25g |
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |
2138083-12-0 | 0.25g |
$670.0 | 2023-06-08 | ||
Enamine | EN300-1177880-5.0g |
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |
2138083-12-0 | 5g |
$2110.0 | 2023-06-08 | ||
Enamine | EN300-1177880-2500mg |
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |
2138083-12-0 | 2500mg |
$1063.0 | 2023-10-03 | ||
Enamine | EN300-1177880-50mg |
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |
2138083-12-0 | 50mg |
$455.0 | 2023-10-03 | ||
Enamine | EN300-1177880-100mg |
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |
2138083-12-0 | 100mg |
$476.0 | 2023-10-03 | ||
Enamine | EN300-1177880-10.0g |
3-bromo-2-{[(tert-butoxy)carbonyl]amino}-6-fluorobenzoic acid |
2138083-12-0 | 10g |
$3131.0 | 2023-06-08 |
3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid Related Literature
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
Additional information on 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid
3-Bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic Acid: A Comprehensive Overview
3-Bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid, also known by its CAS number 2138083-12-0, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with bromine, fluorine, and a tert-butoxycarbonyl amino group. The presence of these functional groups makes it a versatile molecule with potential for further chemical modifications and applications in drug design and development.
The synthesis of 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid typically involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and protective group strategies. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
One of the most notable features of this compound is its reactivity under different chemical conditions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, which can be selectively removed under acidic or enzymatic conditions. This property makes it an ideal intermediate for constructing more complex molecules, such as peptide analogs or bioactive agents. Recent studies have demonstrated its utility in the synthesis of novel antibiotics and anticancer agents, highlighting its potential in drug discovery.
In terms of pharmacological applications, 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid has shown promising results in preclinical models. Its bromine and fluorine substituents contribute to its lipophilicity and bioavailability, making it a suitable candidate for targeting specific biological pathways. For instance, researchers have investigated its ability to inhibit key enzymes involved in inflammation and cancer progression. These findings underscore its potential as a lead compound for developing next-generation therapeutics.
The structural versatility of this compound also extends to its use in materials science. By incorporating it into polymer matrices or nanoparticles, scientists have explored its applications in drug delivery systems and biosensors. The amino group can be functionalized to attach targeting ligands or imaging agents, enhancing the specificity and efficiency of drug delivery. Recent advancements in nanotechnology have further expanded its potential in biomedical engineering.
From an analytical standpoint, the characterization of 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid has been enhanced by modern spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring quality control during synthesis and formulation processes. Additionally, computational chemistry tools have been employed to predict its physicochemical properties and interactions with biological systems.
In conclusion, 3-bromo-2-{(tert-butoxy)carbonylamino}-6-fluorobenzoic acid represents a valuable compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and functional groups make it an essential building block for advancing chemical research and development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play a pivotal role in shaping future innovations in medicine and materials science.
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